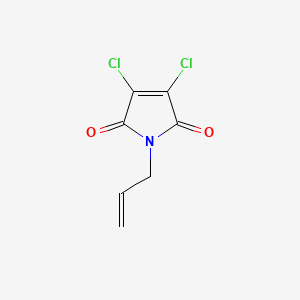
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, along with a prop-2-en-1-yl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione typically involves the chlorination of a suitable pyrrole precursor followed by the introduction of the prop-2-en-1-yl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chlorine atoms and the prop-2-en-1-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloropyrrole-2,5-dione: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)-1H-pyrrole-2,5-dione: Lacks the chlorine atoms.
3,4-Dichloro-1H-pyrrole: Lacks the prop-2-en-1-yl group and the dione functionality.
Uniqueness
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chlorine atoms and the prop-2-en-1-yl group makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
54908-07-5 |
|---|---|
Formule moléculaire |
C7H5Cl2NO2 |
Poids moléculaire |
206.02 g/mol |
Nom IUPAC |
3,4-dichloro-1-prop-2-enylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H5Cl2NO2/c1-2-3-10-6(11)4(8)5(9)7(10)12/h2H,1,3H2 |
Clé InChI |
BAQOIDSIMACFDI-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C(=C(C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




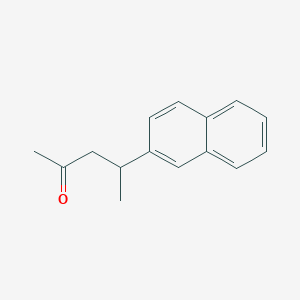
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
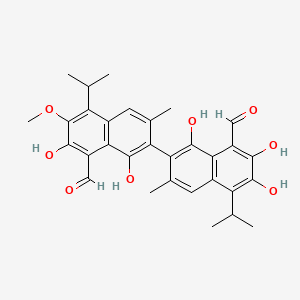
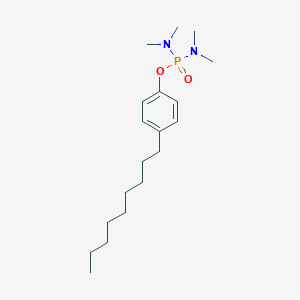
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
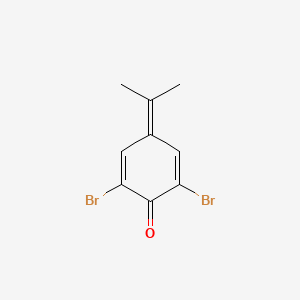

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)


